3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Overview
Description
CP 93129 is a chemical compound known for its potent and selective action as a serotonin 5-hydroxytryptamine 1B receptor agonist. This compound has been extensively studied for its role in modulating neurotransmitter release in the brain, particularly serotonin and dopamine .
Mechanism of Action
Target of Action
The primary target of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one, also known as CP-93,129, is the serotonin 1B receptor (5-HT1B) . This receptor is a subtype of serotonin receptors, which are G protein-coupled receptors that stimulate an intracellular second messenger cascade to produce an excitatory response .
Mode of Action
CP-93,129 acts as a potent and selective agonist for the 5-HT1B receptor . As an agonist, it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, serotonin . This leads to the inhibition of adenylate cyclase activity, which is selective for the 5-HT1B receptor .
Biochemical Pathways
Upon activation of the 5-HT1B receptor, CP-93,129 inhibits the activity of adenylate cyclase, an enzyme involved in the cyclic adenosine monophosphate (cAMP) pathway . This results in a decrease in cAMP levels, leading to a series of downstream effects that can influence various physiological processes .
Result of Action
The activation of the 5-HT1B receptor by CP-93,129 has been shown to significantly inhibit food intake when infused into the paraventricular nucleus of the hypothalamus of rats . This suggests a role for 5-HT1B receptors in regulating feeding behavior in rodents .
Biochemical Analysis
Biochemical Properties
3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one plays a significant role in biochemical reactions, particularly as a serotonin receptor agonist. It interacts with the 5-HT1B receptor, showing high selectivity and potency. The compound inhibits forskolin-stimulated adenylate cyclase activity specifically at the 5-HT1B receptor, which is crucial for its biochemical discrimination . This interaction highlights its potential in regulating serotonin-mediated physiological processes.
Cellular Effects
The effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, direct infusion of the compound into the paraventricular nucleus of the hypothalamus in rats significantly inhibits food intake, implicating its role in regulating feeding behavior through 5-HT1B receptors . This indicates its potential impact on cellular signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one exerts its effects through binding interactions with the 5-HT1B receptor. It acts as a functional agonist, selectively inhibiting adenylate cyclase activity only at this receptor . The compound’s selectivity is attributed to its ability to act as a rotationally restricted bioisosteric replacement for 5-hydroxyindole, which enhances its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its biochemical activity remains consistent over extended periods, making it a reliable agent for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one vary with different dosages in animal models. At lower doses, it effectively modulates serotonin-mediated processes without adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s ability to selectively inhibit adenylate cyclase activity at the 5-HT1B receptor suggests its role in modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its efficacy and specificity in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 93129 involves the formation of a pyrrolo[3,2-b]pyridin-5-one structure. The key steps include:
Formation of the pyrrolo[3,2-b]pyridin-5-one core: This is achieved through a series of cyclization reactions.
Introduction of the tetrahydropyridinyl group: This step involves the addition of a tetrahydropyridinyl moiety to the core structure.
Industrial Production Methods
While specific industrial production methods for CP 93129 are not widely documented, the synthesis typically follows standard organic synthesis protocols involving controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
CP 93129 primarily undergoes:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can reduce certain functional groups, altering the compound’s activity.
Substitution: This involves replacing one functional group with another, potentially modifying the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
CP 93129 has several scientific research applications:
Neuroscience: It is used to study the role of serotonin 5-hydroxytryptamine 1B receptors in neurotransmitter release and behavior modulation.
Pharmacology: The compound helps in understanding the pharmacodynamics and pharmacokinetics of serotonin receptor agonists.
Industry: It is used in the development of new drugs targeting serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
RU-24,969: Another serotonin receptor agonist with a similar structure but different selectivity profile.
CP-94,253: A compound with similar pharmacological properties but different receptor affinity.
Uniqueness
CP 93129 is unique due to its high selectivity for the serotonin 5-hydroxytryptamine 1B receptor, making it a valuable tool for studying this receptor’s role in the brain. Its ability to modulate neurotransmitter release with minimal off-target effects distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8/h1-3,7,13-14H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYVGMRFPFNZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155670 | |
Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-75-0, 879089-64-2 | |
Record name | 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127792-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127792750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 879089-64-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CP-93129 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4BW369LGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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